Superior Reactivity in Rh-Catalyzed 1,4-Arylation Compared to Dienones
In Rh(I)-catalyzed addition of (hetero)aryl groups, a typical 1,3-dienylsulfonyl fluoride demonstrated higher activity than an analogous dienone. Isolated yields reached up to 96% across 44 examples for dienylsulfonyl fluorides [1]. DFT calculations confirmed that the enhanced activity and selectivity arise from greater electrostatic stabilization of the more polarizable dienylsulfonyl fluoride compared to the dienone [1].
| Evidence Dimension | Catalytic activity and regioselectivity in Rh(I)-catalyzed 1,4-arylation |
|---|---|
| Target Compound Data | Up to 96% isolated yield; exclusive regioselectivity |
| Comparator Or Baseline | Analogous dienone: lower activity (quantitative yield data not reported in direct comparison; DFT confirms inferior electrostatic stabilization) |
| Quantified Difference | Higher activity and selectivity for dienylsulfonyl fluoride vs. dienone; DFT-derived electrostatic stabilization quantitatively validated |
| Conditions | Rh(I)/diene catalyst, room temperature, broad substrate scope (44 examples) |
Why This Matters
This demonstrates that the sulfonyl fluoride group electronically enhances diene reactivity beyond that of carbonyl-based analogs, enabling higher yields and exclusive regiocontrol in catalytic arylations critical for building chiral sulfonyl fluoride libraries.
- [1] Moku, B.; Fang, W.-Y.; Leng, J.; Kantchev, E. A. B.; Qin, H.-L. ACS Catal. 2019, 9, 10477–10488. DOI: 10.1021/acscatal.9b03640 View Source
